molecular formula C12H19ClN6S B2370326 {2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride CAS No. 1351618-74-0

{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride

Cat. No. B2370326
CAS RN: 1351618-74-0
M. Wt: 314.84
InChI Key: OFQBNUWJOOYLCH-UHFFFAOYSA-N
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Description

The compound “{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride” is a heterocyclic compound . Its IUPAC name is “2-[6-(methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” and it has a CAS Number of 1105197-45-2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, a methylthio group at the 6th position, and a pyrrolidin-1-yl group at the 4th position .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its InChI Code is "1S/C12H18N6OS/c1-20-12-15-10(17-4-6-19-7-5-17)9-8-14-18(3-2-13)11(9)16-12/h8H,2-7,13H2,1H3" .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyridopyrazolopyrimidine derivatives, including compounds similar to the one , has been explored through various chemical reactions. This includes cyclocondensation and treatment with specific reagents like POCl3 and NaN3, leading to the formation of complex structures like tetraheterocyclic systems (El-Essawy, 2010).

Biological Evaluation and Potential Applications

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structural-activity relationship (SAR) of these compounds has also been discussed (Rahmouni et al., 2016).
  • Some pyrazole derivatives, including those related to the compound , have shown potential antitumor, antifungal, and antibacterial activities. These compounds have been characterized and analyzed for their pharmacophore sites (Titi et al., 2020).
  • The design and discovery of pyrazolopyrimidines as selective brain-penetrant PDE9A inhibitors have been documented, highlighting their potential in treating cognitive disorders (Verhoest et al., 2012).

Structural Analysis and Properties

  • The crystal structures of pyrazolo[3,4-d]pyrimidine-based compounds have been analyzed to understand their intermolecular stacking and interactions, which is crucial for their potential biological applications (Avasthi et al., 2003).

Synthesis for Specific Applications

  • The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential have been explored, showing the versatility of these compounds in various applications (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6S.ClH/c1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;/h8H,2-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQBNUWJOOYLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride

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